1-Boc-1-methylhydrazine
Overview
Description
Deprodone, also known as desolone, is a synthetic glucocorticoid corticosteroid. It is primarily used for its anti-inflammatory and immunosuppressive properties. The chemical formula for deprodone is C21H28O4, and it has a molar mass of 344.451 g/mol .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of hydrazides. Hydrazides are known to interact with various enzymes and proteins, but specific interactions of 1-Boc-1-methylhydrazine have not been reported.
Molecular Mechanism
It is known to be involved in the synthesis of hydrazides, which can interact with biomolecules and potentially influence gene expression. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been reported for this compound.
Metabolic Pathways
It is known to be involved in the synthesis of hydrazides, but specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, have not been reported.
Preparation Methods
Synthetic Routes and Reaction Conditions
Deprodone is synthesized through a series of chemical reactions involving steroid precursors. The synthesis typically starts with the modification of a pregnane derivative. Key steps include hydroxylation and acetylation reactions to introduce the necessary functional groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of deprodone involves large-scale chemical reactors where the reactions are carefully controlled to maximize yield and purity. The process includes purification steps such as crystallization and chromatography to isolate deprodone from other by-products .
Chemical Reactions Analysis
Types of Reactions
Deprodone undergoes various chemical reactions, including:
Oxidation: Deprodone can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups on deprodone, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds. Substitution reactions can result in a wide range of new steroidal compounds with different functional groups .
Scientific Research Applications
Deprodone has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential therapeutic uses in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
Deprodone exerts its effects by binding to glucocorticoid receptors in the body. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The molecular targets include various cytokines and enzymes that play a role in inflammation and immune regulation .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring glucocorticoid used in various medical treatments
Uniqueness of Deprodone
Deprodone is unique due to its specific chemical structure, which provides a balance between potency and side effects. It is often preferred in certain clinical settings where a moderate glucocorticoid effect is desired without the intense side effects associated with more potent steroids .
Properties
IUPAC Name |
tert-butyl N-amino-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMQNZFRFVYNDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395881 | |
Record name | 1-Boc-1-methylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21075-83-2 | |
Record name | 1-Boc-1-methylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-1-methylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1-Boc-1-methylhydrazine in organic synthesis?
A: this compound serves as a valuable starting material for synthesizing various molecules. Its primary use is in preparing substituted hydrazines [], which are important building blocks for numerous pharmaceuticals, agrochemicals, and other biologically active compounds. Additionally, it acts as a precursor in the synthesis of heterocyclic compounds [], expanding its utility in creating diverse chemical structures.
Q2: What are the advantages of using this compound in synthesis compared to other similar reagents?
A: this compound offers several advantages, including its regioselectivity in forming substituted hydrazines []. This selectivity simplifies synthesis and reduces the formation of unwanted byproducts. Furthermore, its availability as a liquid and solubility in common organic solvents [] make it easy to handle and incorporate into various reaction conditions.
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